

Application Notes and Protocols: Measurement of Cardiovascular Outcomes in the GRADE Trial

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Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview of the methodologies and quantitative data related to the measurement of cardiovascular outcomes in the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study.

Introduction

The GRADE trial was a multicenter, randomized, parallel-group clinical trial designed to compare the effectiveness of four commonly used glucose-lowering medications when added to metformin in patients with type 2 diabetes.[1] Although the primary endpoint was glycemic control, the study also systematically collected and adjudicated a range of prespecified secondary cardiovascular outcomes.[2][3] This was crucial as cardiovascular disease is a major cause of morbidity and mortality in this patient population.[4][5] The study enrolled 5,047 participants with a mean age of 57.2 years and a mean duration of diabetes of 4.0 years, who were followed for a median of 5 years.[5][6] The cohort was considered at a relatively low baseline cardiovascular risk.[4][5]

Experimental Protocols

Study Population and Treatment Arms

Participants in the GRADE trial had type 2 diabetes for less than 10 years and were already being treated with metformin.[1] They were randomly assigned to one of four treatment groups to be added to their ongoing metformin therapy:

- Insulin glargine U-100: A long-acting insulin analog.[1]
- Glimepiride: A sulfonylurea.[1]
- Liraglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist.[1]
- Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor.[1]

Data Collection and Follow-up

Participants were evaluated every three months.[1] During these visits, information on medical history, medication use, weight, and blood pressure was collected.[2] Cardiovascular events and procedures that occurred during the study period were documented at each visit.[2]

Adjudication of Cardiovascular Events

A standardized process of clinical endpoint adjudication was implemented to ensure the consistency and accuracy of the cardiovascular outcome data.[7] This process typically involves a Clinical Endpoint Committee (CEC), a group of expert reviewers who are blinded to the treatment allocation.[7][8] The CEC's role is to review potential cardiovascular events reported by site investigators and determine if they meet the prespecified trial definitions.[8] This process is particularly important for more nuanced endpoints like myocardial infarction or unstable angina to reduce misclassification and bias.[8] While the specific operational details of the GRADE trial's CEC are not publicly detailed, the systematic collection and adjudication of cardiovascular events were key features of the study's methodology.[2]

Prespecified Cardiovascular Outcomes

The GRADE trial assessed a range of prespecified composite cardiovascular outcomes, building upon the standard 3-point Major Adverse Cardiovascular Event (MACE) definition. The hierarchical structure of these composite endpoints is as follows:

- MACE-3: A composite of nonfatal myocardial infarction (MI), nonfatal stroke, and cardiovascular death.[2][9]
- MACE-4: MACE-3 plus hospitalization for unstable angina.[2][9]
- MACE-5: MACE-4 plus coronary revascularization.[2][9]

- MACE-6: MACE-5 plus hospitalization for heart failure (HHF).[\[2\]](#)[\[9\]](#)
- Any CVD: A broad composite including MACE, unstable angina requiring hospitalization, revascularization in any arterial bed, or hospitalization for heart failure.[\[2\]](#)

The individual components of these composites were also analyzed separately.[\[2\]](#)

Data Presentation

The following tables summarize the key quantitative data on cardiovascular outcomes from the GRADE trial.

Table 1: Comparison of Liraglutide to Other Treatment Groups Combined (Time-to-First Event)

Outcome	Hazard Ratio (95% CI)	P-value
MACE-5	0.70 (0.54 - 0.91)	0.021
MACE-6	0.70 (0.55 - 0.90)	0.021
Hospitalization for Heart Failure	0.49 (0.28 - 0.86)	0.022

Data from pairwise comparisons of the four treatment groups for the cumulative incidence of first MACE-3, MACE-4, MACE-5, or MACE-6 did not show statistically significant differences.[\[4\]](#)
[\[5\]](#)[\[6\]](#)

Table 2: Comparison of Recurrent MACE-6 Events (Rate Ratio vs. Liraglutide)

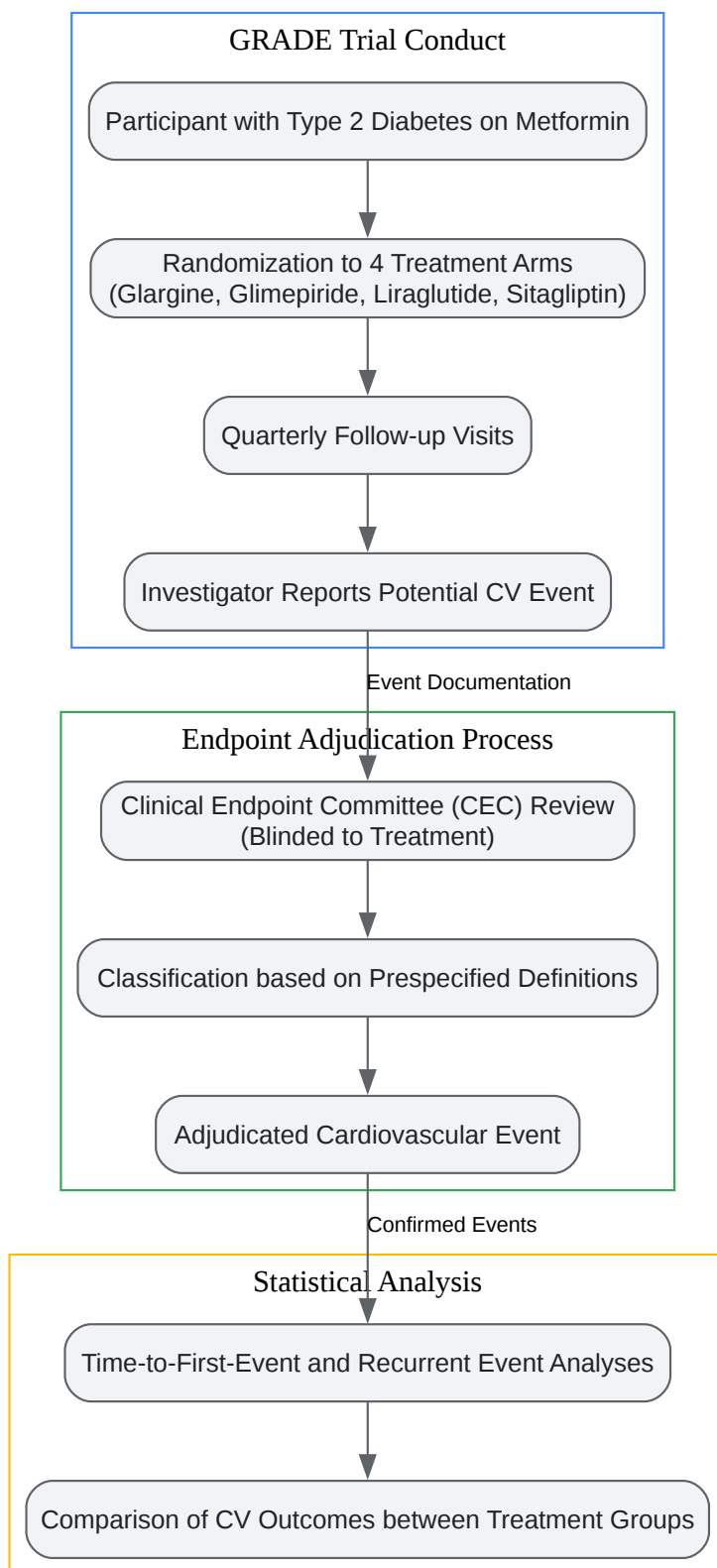
Treatment Group	Rate Ratio (95% CI)
Glimepiride	1.61 (1.13 - 2.29)
Sitagliptin	1.75 (1.24 - 2.48)

Table 3: Incidence of Any Cardiovascular Disease (Events per 100 Participant-Years)

Treatment Group	Incidence Rate
Insulin Glargine	1.9
Glimepiride	1.9
Liraglutide	1.4
Sitagliptin	2.0

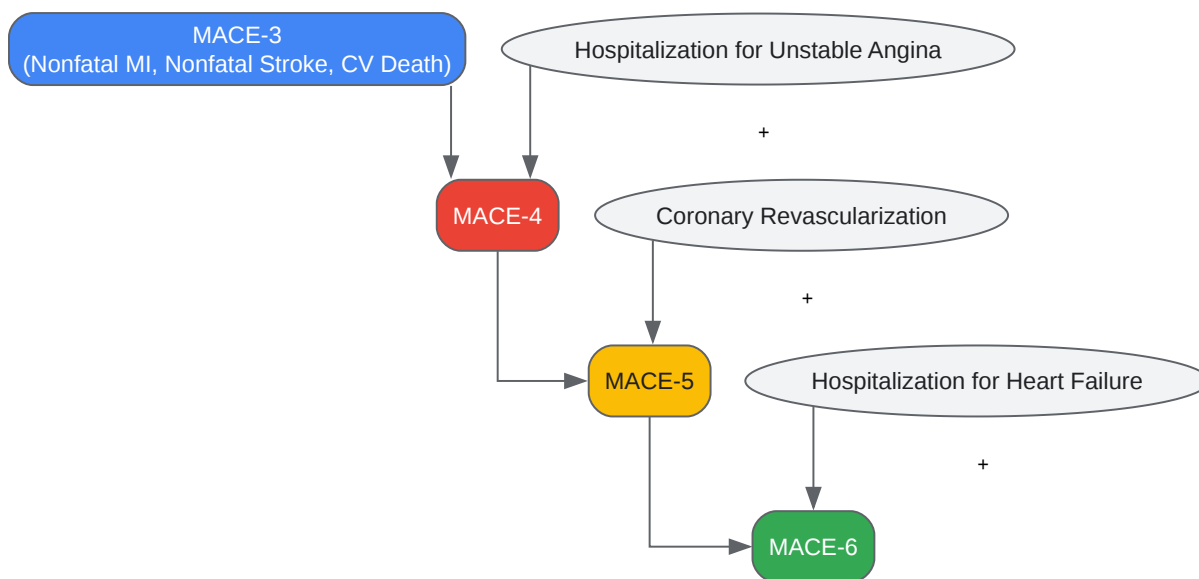
There was a significantly lower hazard ratio for any cardiovascular disease in the liraglutide group (0.7, 95% CI 0.6-0.9) when compared to the other groups combined.[3]

Visualizations



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Caption: Workflow for the measurement and adjudication of cardiovascular outcomes in the GRADE trial.



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